molecular formula C₁₅H₂₂N₂O₂ B1663291 (E)-Alprenoxime CAS No. 125720-84-5

(E)-Alprenoxime

Cat. No.: B1663291
CAS No.: 125720-84-5
M. Wt: 262.35 g/mol
InChI Key: XFQFSSGNEFUEPA-SAPNQHFASA-N
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Description

(E)-Alprenoxime is a chemical compound known for its unique structural properties and potential applications in various fields. It is an oxime derivative of alprenolol, a beta-adrenergic receptor antagonist. The (E)-configuration indicates the specific geometric isomer where the substituents are on opposite sides of the double bond.

Scientific Research Applications

(E)-Alprenoxime has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, particularly in relation to beta-adrenergic receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a beta-blocker.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Alprenoxime typically involves the reaction of alprenolol with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the desired isomer.

Chemical Reactions Analysis

Types of Reactions: (E)-Alprenoxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitrile compounds.

    Reduction: Reduction of this compound can yield alprenolol.

    Substitution: It can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of nitrile derivatives.

    Reduction: Regeneration of alprenolol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of (E)-Alprenoxime involves its interaction with beta-adrenergic receptors. It acts as an antagonist, blocking the binding of catecholamines such as adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and blood pressure, making it useful in the treatment of cardiovascular conditions. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of cyclic AMP production.

Comparison with Similar Compounds

    Alprenolol: The parent compound, a non-selective beta-blocker.

    Propranolol: Another non-selective beta-blocker with similar therapeutic uses.

    Metoprolol: A selective beta-1 blocker with different pharmacokinetic properties.

Uniqueness: (E)-Alprenoxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and potential biological activity. Compared to its parent compound alprenolol, this compound may exhibit different pharmacological profiles and therapeutic potentials.

Properties

IUPAC Name

(NE)-N-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-4-7-13-8-5-6-9-15(13)19-11-14(17-18)10-16-12(2)3/h4-6,8-9,12,16,18H,1,7,10-11H2,2-3H3/b17-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQFSSGNEFUEPA-SAPNQHFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(=NO)COC1=CC=CC=C1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC/C(=N\O)/COC1=CC=CC=C1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125720-84-5
Record name ALPRENOXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH6X5L4LHF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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